Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation P-glycoprotein (P-gp) inhibitor. [] P-gp, a transmembrane protein encoded by the ABCB1 gene, acts as an efflux pump, removing various substances, including many drugs, from cells. [, ] Zosuquidar binds to P-gp, inhibiting its efflux activity and thereby increasing the intracellular concentration of P-gp substrate drugs. [, , ] This property makes Zosuquidar a valuable tool in scientific research, particularly in studying drug resistance mechanisms and exploring new therapeutic strategies. [, , ]
Zosuquidar trihydrochloride is classified as a third-generation P-glycoprotein modulator. It is derived from a difluorocyclopropyl quinoline structure, which enhances its selectivity and potency against P-glycoprotein. The compound has been developed through extensive research to target multidrug resistance, particularly in cancers such as breast cancer, where P-glycoprotein expression is associated with poor therapeutic outcomes .
The synthesis of Zosuquidar trihydrochloride can be achieved through several methods. One notable approach involves the condensation of dibenzosuberenone with sodium 2-chloro-2,2-difluoroacetate in diglyme at elevated temperatures (approximately 165 °C). This method allows for the formation of the desired quinoline structure essential for the compound's activity .
Another synthesis pathway includes the development of an acid-sensitive albumin-binding prodrug of Zosuquidar. This two-step synthesis utilizes a maleimide hydrazone linker system to enhance the pharmacokinetic properties and tumor-targeting capabilities of the drug . The prodrug formation involves introducing acetylbenzoic acid followed by derivatization with 6-maleimidocaproyl hydrazide, which facilitates selective binding to serum albumin upon intravenous administration .
The molecular structure of Zosuquidar trihydrochloride features a difluorocyclopropyl group attached to a quinoline backbone. The molecular formula is CHClFN, and its molecular weight is approximately 392.73 g/mol. The compound exhibits a high affinity for P-glycoprotein, with a dissociation constant (K) reported at 79 nM, indicating its effectiveness in modulating drug resistance mechanisms .
Zosuquidar trihydrochloride primarily participates in interactions that inhibit P-glycoprotein-mediated efflux. In vitro studies have demonstrated that concentrations ranging from 50 to 100 nM effectively reverse drug resistance in various cell lines. The mechanism involves competitive inhibition of substrate binding at the P-glycoprotein site, allowing chemotherapeutic agents like doxorubicin to remain intracellular and exert their cytotoxic effects .
Zosuquidar trihydrochloride acts primarily by inhibiting the efflux function of P-glycoprotein. This protein functions as an ATP-dependent pump that extrudes various drugs from cells, contributing to multidrug resistance. By binding to P-glycoprotein, Zosuquidar prevents the transport of chemotherapeutic agents out of cancer cells, thereby enhancing their cytotoxic efficacy.
Zosuquidar trihydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its usability in pharmaceutical formulations aimed at overcoming drug resistance.
Zosuquidar trihydrochloride has significant applications in cancer treatment strategies, particularly concerning multidrug resistance:
Zosuquidar trihydrochloride (LY335979) binds the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also termed P-glycoprotein (P-gp), with high affinity (Kd = 79 nM) [4]. Cryo-electron microscopy (cryo-EM) studies reveal that zosuquidar occupies a central occluded pocket within P-gp’s transmembrane domains (TMDs), spanning helices TM1–TM6 and TM7–TM12 [2] [8]. This enclosed binding site, distinct from substrate-binding regions, allows two zosuquidar molecules to interact cooperatively through π-π stacking and hydrophobic interactions [2]. Key residues involved include Phe 343 (TM6), Tyr 310 (TM5), and Gln 990 (TM12), which form hydrogen bonds and van der Waals contacts stabilizing inhibitor binding [6] [8]. The binding locks P-gp in a nucleotide-free conformation, preventing ATP hydrolysis and subsequent efflux pump activity [2] [8].
Table 1: Key Structural Interactions of Zosuquidar with P-gp
Binding Site Residue | Transmembrane Helix | Interaction Type | Functional Role |
---|---|---|---|
Phe 343 | TM6 | Hydrophobic/π-π stacking | Stabilizes inhibitor dimerization |
Tyr 310 | TM5 | Hydrogen bonding | Anchors zosuquidar to access tunnel |
Gln 990 | TM12 | Van der Waals contact | Blocks conformational shift to closed state |
Ile 306 | TM5 | Hydrophobic pocket | Enhances binding specificity |
P-gp relies on ATP hydrolysis to power substrate efflux. Zosuquidar uniquely modulates P-gp’s ATPase activity in a biphasic manner: low concentrations (0.1–0.5 µM) stimulate basal ATPase activity by 30–50%, while higher concentrations (>1 µM) inhibit it by 85–95% [4] [8]. This indicates initial binding to high-affinity sites, followed by occupation of secondary sites that disrupt ATP coupling [6]. Mutational studies confirm that alanine substitutions in the "access tunnel" (L-site) residues (e.g., Tyr 310, Phe 343) abolish ATP-dependent thermal stabilization by zosuquidar [6]. Unlike substrates (e.g., doxorubicin), which maximally stimulate ATPase activity, zosuquidar’s suppression of ATP hydrolysis correlates directly with its ability to block drug efflux in multidrug-resistant (MDR) cell lines (e.g., K562/DOX) [4] [9].
Zosuquidar reverses MDR by competitively inhibiting efflux of anthracyclines (daunorubicin, idarubicin) and taxanes (paclitaxel) with IC90 values of 60–100 nM [1] [9]. Its efficacy surpasses first-gen inhibitors (e.g., verapamil) and rivals third-gen agents:
Table 2: Comparative Profile of Third-Generation P-gp Inhibitors
Parameter | Zosuquidar | Tariquidar | Laniquidar |
---|---|---|---|
Binding Site | Occluded central pocket | Substrate-binding pocket | Allosteric site |
Selectivity for P-gp | High (No MRP1/BCRP inhibition) | Moderate (MRP1 modulation) | Low (MRP1 inhibition) |
ATPase Modulation | Biphasic (↑ then ↓) | Complete inhibition | Partial inhibition |
Clinical Efficacy in AML | +++ (Phase III tested) | + (Limited by toxicity) | ± (Trial halted) |
Beyond competitive inhibition, zosuquidar allosterically modulates P-gp’s conformational dynamics. Cryo-EM structures show that zosuquidar binding to the L-site (access tunnel) triggers long-range structural shifts in nucleotide-binding domains (NBDs), decoupling ATP hydrolysis from transmembrane helix movements [6] [8]. Molecular dynamics simulations reveal that occupancy of the L-site:
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: